molecular formula C6H3O4- B1242000 5-Formyl-2-furoate

5-Formyl-2-furoate

Cat. No. B1242000
M. Wt: 139.09 g/mol
InChI Key: SHNRXUWGUKDPMA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

5-formyl-2-furoate is a furancarboxylate that is the conjugate base of 5-formyl-2-furoic acid, obtained by deprotonation of the carboxy group;  major species at pH 7.3. It is a furancarboxylate and an aldehydic acid anion. It is a conjugate base of a 5-formyl-2-furoic acid.

Scientific Research Applications

Synthesis of Insecticidal Esters

5-Formyl-2-furoate and related compounds have been investigated for their potential in synthesizing insecticidal esters. For example, chloromethylation of 3-furoates, followed by a Friedel–Crafts reaction, produces 5-aralkyl-3-furoates, useful intermediates in this synthesis (Elliott, Janes, & Pearson, 1971).

Alternative Reagents in Palladium-Catalysed Arylation

5-Formyl-2-furoate plays a role as an alternative reagent in the palladium-catalysed direct arylation process. Its use in conjunction with aryl bromides has demonstrated regioselective synthesis of 5-arylfurans, offering an efficient route compared to traditional methods (Fu & Doucet, 2011).

Production of Acid Chloride Derivatives

This compound is significant in the production of acid chloride derivatives, such as 5-(chloromethyl)furan-2-carbonyl chloride, utilized in the manufacture of biofuels and polymers (Dutta, Wu, & Mascal, 2015).

Spectroscopic Properties in Ester Synthesis

In the field of spectroscopy, 5-Formyl-2-furoate derivatives have been observed to exhibit unique properties. These derivatives are used in the synthesis of 5-alkyl- and 5-aryl-2-furoic acids, showing distinct absorption maxima in their IR spectra (Masamune, Ono, & Matsue, 1975).

Biomass Transformation and Sustainable Chemistry

In sustainable chemistry, this compound is involved in the synthesis of alkyl 5-benzyl-2-furoates, serving as intermediates for fine chemicals. This process utilizes renewable resources, showcasing the compound's role in green chemistry (Arias, Climent, Corma, & Iborra, 2016).

Development of Biodegradable Surfactants

5-Formyl-2-furoate is instrumental in the development of novel anionic furanic surfactants, which are biodegradable and non-ecotoxic. This application is particularly relevant in the production of environmentally friendly cleaning agents (Renault, Marchal, le Guennic, Roussel, Divet, & Benvegnu, 2021).

Enzyme Cascade for Furan Carboxylic Acids Synthesis

5-Formyl-2-furoate is a key intermediate in the enzyme-catalyzed synthesis of furan carboxylic acids, important in pharmaceutical and polymer industries (Jia, Zong, Zheng, & Li, 2019).

properties

Product Name

5-Formyl-2-furoate

Molecular Formula

C6H3O4-

Molecular Weight

139.09 g/mol

IUPAC Name

5-formylfuran-2-carboxylate

InChI

InChI=1S/C6H4O4/c7-3-4-1-2-5(10-4)6(8)9/h1-3H,(H,8,9)/p-1

InChI Key

SHNRXUWGUKDPMA-UHFFFAOYSA-M

Canonical SMILES

C1=C(OC(=C1)C(=O)[O-])C=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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